methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrazine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction can produce various hydrogenated pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
Methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific structural features and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6/h10H,3-5H2,1-2H3 |
InChI Key |
MZFZMFSIAARUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCNCC2=C1C(=O)OC |
Origin of Product |
United States |
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